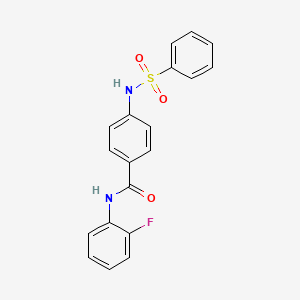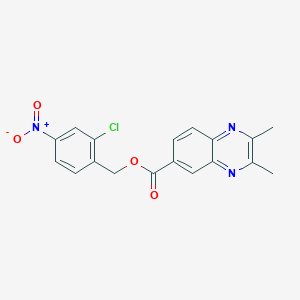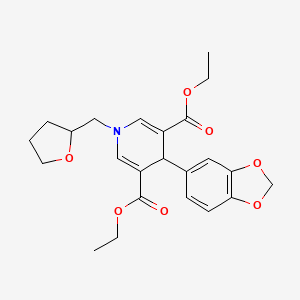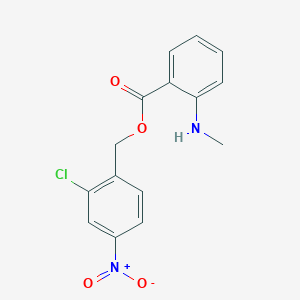![molecular formula C17H27NO7 B4206673 1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid](/img/structure/B4206673.png)
1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid
Vue d'ensemble
Description
1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid is an organic compound that belongs to the class of beta-blockers. These compounds are known for their ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. This compound is particularly interesting due to its unique structure, which combines a butoxyphenoxy group with an amino-propanol moiety, making it a valuable subject of study in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid typically involves a multi-step process:
Formation of the butoxyphenoxy intermediate: This step involves the reaction of 4-butoxyphenol with an appropriate alkylating agent under basic conditions to form the butoxyphenoxy intermediate.
Amination: The butoxyphenoxy intermediate is then reacted with an ethyleneamine derivative to introduce the amino group.
Formation of the propanol derivative: The resulting product is further reacted with a propanol derivative under controlled conditions to form the final compound.
Salt formation: The final step involves the reaction of the compound with ethanedioic acid (oxalic acid) to form the ethanedioate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a model molecule in studies of beta-blocker activity and receptor binding.
Biology: It is used in research on the physiological effects of beta-blockers on heart rate and blood pressure.
Medicine: The compound is studied for its potential therapeutic applications in the treatment of cardiovascular diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in the treatment of hypertension and other cardiovascular conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A widely used beta-blocker with a similar mechanism of action.
Atenolol: Another beta-blocker that is selective for beta-1 adrenergic receptors.
Metoprolol: A beta-blocker with a similar structure and therapeutic applications.
Uniqueness
1-[2-(4-Butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. Its butoxyphenoxy group, in particular, may influence its binding affinity and selectivity for beta-adrenergic receptors.
Propriétés
IUPAC Name |
1-[2-(4-butoxyphenoxy)ethylamino]propan-2-ol;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C2H2O4/c1-3-4-10-18-14-5-7-15(8-6-14)19-11-9-16-12-13(2)17;3-1(4)2(5)6/h5-8,13,16-17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIHSGJADXCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCNCC(C)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[2-[2-(4-Benzylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid](/img/structure/B4206609.png)


![N~1~-(2-Oxo-2-{[2-oxo-2-(3-toluidino)ethyl]amino}ethyl)-2-phenylacetamide](/img/structure/B4206631.png)
![3,4,5-triethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4206639.png)


![1-[(4-ethylphenoxy)acetyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4206658.png)

![N-allyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4206666.png)
![N-{4-[(4-ethoxy-3-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4206693.png)
![2-(1-adamantyl)-N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B4206702.png)
![1-(2-methoxyphenyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B4206704.png)
![N-{[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4206710.png)
